molecular formula C8H4Cl3FO B1422023 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone CAS No. 1249849-11-3

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone

Cat. No. B1422023
M. Wt: 241.5 g/mol
InChI Key: IPSSLHPWTRUUHY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is an aryl fluorinated building block . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone involves several steps. One method involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using a novel NADH-dependent, short-chain dehydrogenase .


Molecular Structure Analysis

The molecular formula of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is C8H4Cl3FO . The InChIKey, which is a unique identifier for the compound, is IPSSLHPWTRUUHY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone are complex and varied. For instance, it can be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is 241.5 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure :

    • A study conducted by W. Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, which includes compounds similar to 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone. This research contributes to the field of organic synthesis, demonstrating the application of ionic liquids in the modification of ketones.
  • Pharmaceutical Intermediate Synthesis :

    • A 2019 study by Yan-Li Miao et al. focused on the biotransformation of a compound structurally related to 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone into a chiral intermediate of the antifungal agent Miconazole. This study highlights the potential of bacterial biocatalysis in the efficient and enantioselective synthesis of pharmaceutical intermediates.
  • Biological Activity Investigations :

    • Research by N. Karande and L. Rathi (2017) synthesized derivatives of a compound structurally similar to 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone and evaluated their anti-inflammatory activity. This demonstrates the potential use of such compounds in the development of new anti-inflammatory drugs.
  • Antimicrobial Activity Study :

    • The antimicrobial activity of novel compounds derived from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone was investigated by M. Nagamani et al. (2018). Although the focus was not directly on 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone, it provides insight into the potential antimicrobial properties of related compounds.
  • Computational and Spectroscopic Analysis :

    • A 2015 study by Y. Mary et al. conducted FT-IR, NBO, HOMO-LUMO, MEP analysis, and molecular docking study of a compound structurally related to 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone. The study offers valuable insights into the molecular properties and potential biological activities of such compounds.

properties

IUPAC Name

2-chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSSLHPWTRUUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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